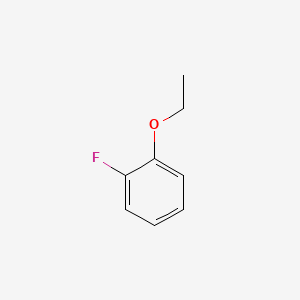

2-Fluorophenetole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89718. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSJADMOVKSAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075345 | |

| Record name | o-Fluorophenatole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-80-9 | |

| Record name | 1-Ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorophenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Fluorophenatole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROPHENETOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K5BR6L5D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluorophenetole from 2-Fluorophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-fluorophenetole, a valuable fluorinated aromatic ether, starting from 2-fluorophenol. The document is tailored for researchers, chemists, and professionals in the drug development and fine chemical industries. We will delve into the core chemical principles, provide a field-proven experimental protocol, discuss critical safety considerations, and present data to guide reaction optimization. The primary focus will be on the Williamson ether synthesis, a robust and widely adopted method for this transformation.

Introduction: The Strategic Value of Fluorinated Aromatic Ethers

Fluorinated organic compounds are of paramount importance in modern chemistry, particularly within the pharmaceutical and agrochemical sectors. The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, often leading to enhanced biological activity, improved metabolic stability, and increased bioavailability.[1][2] 2-Fluorophenol is a key building block in this field, serving as a versatile precursor for a wide range of more complex fluorinated molecules.[1][2][3]

This guide focuses on the ethylation of 2-fluorophenol to produce this compound. This transformation is a critical step in the synthesis of various high-value compounds. The Williamson ether synthesis stands as the most reliable and straightforward method to achieve this, offering high yields and operational simplicity.[4][5][6] This document serves as a detailed manual, explaining not just the "how" but the fundamental "why" behind each step of the process.

The Core Synthetic Strategy: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In the context of synthesizing this compound, the reaction involves two key stages:

-

Deprotonation: The acidic phenolic proton of 2-fluorophenol is removed by a base to generate a highly nucleophilic 2-fluorophenoxide anion.

-

Nucleophilic Substitution: The 2-fluorophenoxide anion attacks an ethylating agent, typically a primary ethyl halide like ethyl iodide, displacing the halide and forming the ether linkage.

Mechanistic Deep Dive: The Causality Behind Experimental Choices

A robust understanding of the reaction mechanism is critical for troubleshooting and optimization.

-

Formation of the Nucleophile: Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. However, a base is still required to generate the anion in sufficient concentration. Common bases include potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or sodium hydride (NaH). For aryl ether synthesis, moderately strong bases like K₂CO₃ are often preferred as they are less harsh, easier to handle, and minimize potential side reactions compared to hydrides.[7] The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is crucial as it solvates the cation without deactivating the nucleophilic anion, thereby accelerating the SN2 reaction.[7]

-

The SN2 Reaction: The Williamson synthesis is a classic SN2 reaction. This mechanism requires the nucleophile (2-fluorophenoxide) to attack the electrophilic carbon of the ethylating agent from the side opposite to the leaving group (backside attack).[5][6] This stereospecific pathway is highly sensitive to steric hindrance. Therefore, the ethylating agent must be a primary halide (e.g., ethyl iodide, ethyl bromide).[5][6] Using secondary or tertiary halides would lead to a competing elimination (E2) reaction, forming an alkene instead of the desired ether.[6][7] Ethyl iodide is an excellent electrophile due to the high polarizability and excellent leaving group ability of the iodide ion.

-

Phase-Transfer Catalysis (PTC) - An Enhancement: In systems where the base (e.g., solid K₂CO₃) and reactants have low mutual solubility, a phase-transfer catalyst can dramatically improve reaction rates.[8][9] A catalyst like a quaternary ammonium salt can transport the phenoxide anion from the solid or aqueous phase into the organic phase, where it can readily react with the ethyl halide.[10][11]

Reaction Mechanism Diagram

Caption: The Williamson ether synthesis mechanism for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety. Adherence to these steps is critical for a successful outcome.

Reagents and Materials

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity |

| 2-Fluorophenol | 367-12-4 | 112.10 | 11.21 g (0.10 mol) |

| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 20.73 g (0.15 mol) |

| Ethyl Iodide | 75-03-6 | 155.97 | 17.16 g (0.11 mol) |

| Acetone (Anhydrous) | 67-64-1 | 58.08 | 200 mL |

| 1 M Sodium Hydroxide (aq) | 1310-73-2 | 40.00 | ~50 mL |

| Brine (Saturated NaCl aq) | 7647-14-5 | 58.44 | ~50 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g |

| Diethyl Ether (for extraction) | 60-29-7 | 74.12 | ~150 mL |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC plates (silica gel) and developing chamber

Step-by-Step Procedure

-

Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry. The entire apparatus should be set up in a certified chemical fume hood.

-

Reagent Addition: To the flask, add 2-fluorophenol (11.21 g, 0.10 mol) and anhydrous acetone (200 mL). Begin stirring to dissolve the phenol. Once dissolved, add the anhydrous potassium carbonate (20.73 g, 0.15 mol).

-

Initiation of Reaction: Heat the stirred suspension to a gentle reflux (approx. 56°C for acetone).

-

Addition of Ethylating Agent: Once refluxing, add ethyl iodide (17.16 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes.

-

Reaction Monitoring: Maintain the reflux for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the 2-fluorophenol spot indicates reaction completion.

-

Work-up - Quenching and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KI). Wash the collected solids with a small amount of acetone (~20 mL).

-

Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.

-

Purification - Liquid-Liquid Extraction: Dissolve the resulting crude oil in diethyl ether (~100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with 1 M NaOH (2 x 25 mL) to remove any unreacted 2-fluorophenol.

-

Wash with water (1 x 50 mL).

-

Wash with brine (1 x 50 mL) to aid in the removal of water.

-

-

Drying and Final Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Final Purification (Optional): For highest purity, the product can be purified by fractional distillation under reduced pressure.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Reaction Parameters and Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected impact.

| Parameter | Choice / Range | Rationale & Impact on Yield/Purity |

| Base | K₂CO₃, Cs₂CO₃, KOH, NaH | K₂CO₃ is effective, inexpensive, and easy to handle. Stronger bases like NaH can give faster reactions but require anhydrous conditions and greater care.[7] |

| Solvent | Acetone, DMF, DMSO, Acetonitrile | Polar aprotic solvents are ideal.[7] DMF and DMSO can lead to faster rates but are harder to remove. Acetone is a good balance of reactivity and ease of handling. |

| Ethylating Agent | Ethyl iodide, Ethyl bromide | Iodide is a better leaving group than bromide, leading to faster reaction rates. Use of a primary halide is non-negotiable to avoid E2 elimination.[5][6] |

| Temperature | Reflux temperature of solvent | Higher temperatures increase the reaction rate. The boiling point of the chosen solvent typically dictates the reaction temperature. |

| Stoichiometry | Base (1.2-1.5 eq), EtI (1.05-1.2 eq) | A slight excess of base ensures full deprotonation of the phenol. A slight excess of the ethylating agent drives the reaction to completion. |

Mandatory Safety Protocols

Trustworthiness in science begins with safety. All personnel must review the Safety Data Sheets (SDS) for every chemical before starting work.

-

2-Fluorophenol (CAS 367-12-4): Flammable liquid and vapor.[12][13] Harmful if swallowed, in contact with skin, or if inhaled.[12][14] Causes serious skin and eye irritation.[14][15] Handle exclusively in a chemical fume hood.[14]

-

Ethyl Iodide (CAS 75-03-6): Harmful if swallowed.[16][17][18] Causes skin and serious eye irritation.[16][17] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[16][17][18] Suspected of causing genetic defects.[19] It is a lachrymator. Handle with extreme care in a fume hood.

-

General Precautions:

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[14]

-

Ignition Sources: This reaction involves flammable liquids. Keep away from open flames, hot surfaces, and sparks.[13][14] Use heating mantles, not hot plates, for direct heating. Ensure all electrical equipment is properly grounded to prevent static discharge.[13]

-

Ventilation: Ensure adequate ventilation at all times. Operations must be performed in a functional chemical fume hood.[14]

-

Emergency Equipment: Ensure that an eyewash station and safety shower are immediately accessible.[14]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

-

Conclusion

The synthesis of this compound from 2-fluorophenol via the Williamson ether synthesis is a highly efficient and reliable method. By understanding the underlying SN2 mechanism, carefully selecting reagents and solvents, and adhering to strict safety protocols, researchers can consistently obtain high yields of the desired product. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors, contributing to the advancement of pharmaceutical and chemical research.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 9. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 10. nbinno.com [nbinno.com]

- 11. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. technopharmchem.com [technopharmchem.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. lobachemie.com [lobachemie.com]

- 19. samratpharmachem.com [samratpharmachem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluorophenetole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorophenetole (CAS RN: 451-80-9), a fluorinated aromatic ether, is a compound of increasing interest in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenetole scaffold imparts unique physicochemical properties that can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of derivative compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed spectral analysis, a validated synthesis protocol, and an exploration of its reactivity and potential applications, particularly within the domain of drug discovery and development.

Introduction: The Significance of Fluorination in Aromatic Systems

The strategic incorporation of fluorine into organic molecules is a well-established and powerful tool in modern medicinal chemistry. The fluorine atom, being the most electronegative element, is relatively small and can often replace a hydrogen atom without a significant steric penalty. This substitution can profoundly alter a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolically labile sites and prolong the in vivo half-life of a drug candidate.

-

Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like proteins and enzymes, potentially enhancing binding affinity and potency.

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can modulate its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cellular membranes.

This compound serves as a valuable building block that carries these advantageous properties, making it a key intermediate in the synthesis of more complex, biologically active molecules. This guide aims to provide the foundational knowledge necessary for its effective utilization in a research and development setting.

Molecular Structure and Identification

This compound, systematically named 1-ethoxy-2-fluorobenzene, possesses a simple yet functionally significant structure.

Caption: Molecular Structure of this compound (C₈H₉FO).

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 451-80-9 | [1] |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 171-174 °C | [3] |

| Melting Point | -16.7 °C to -16 °C | [3] |

| Density | 1.0874 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4932 | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents. | Inferred |

| Vapor Pressure | Data not readily available | |

| Flash Point | 60 °C | [2] |

Synthesis of this compound: The Williamson Ether Synthesis

A common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the sodium salt of 2-fluorophenol.[4][5]

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

-

2-Fluorophenol

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Deprotonation: To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add sodium hydroxide (1.1 eq) portion-wise at room temperature. Causality: The strong base deprotonates the acidic phenolic hydroxyl group to form the more nucleophilic sodium 2-fluorophenoxide salt in situ.[6][7]

-

Alkylation: To the resulting mixture, add ethyl bromide (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The elevated temperature facilitates the Sₙ2 reaction between the phenoxide nucleophile and the ethyl halide electrophile. Polar aprotic solvents like DMF are ideal as they solvate the cation, leaving the alkoxide anion highly reactive.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Causality: The washes remove any unreacted 2-fluorophenol and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Spectral Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, which will show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The ethoxy group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F). Other aromatic carbons will also show smaller C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the fluorine environment.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.[1]

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring and the ethyl group.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: Aryl-O-C asymmetric stretching, characteristic of an aryl alkyl ether.

-

~1040 cm⁻¹: C-O-C symmetric stretching.

-

~1200-1300 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 140.15. Common fragmentation patterns for aryl ethers include cleavage of the ether bond.

Chemical Reactivity and Stability

-

Stability: this compound is a stable compound under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

-

Reactivity: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the activating ethoxy group (ortho-, para-directing) and the deactivating but ortho-, para-directing fluorine atom. The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI). The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Applications in Drug Development and Research

While specific marketed drugs containing the this compound moiety are not prominently documented, its value lies in its role as a key intermediate. The incorporation of the 2-fluorophenoxy group into a larger molecule can be a strategic decision in lead optimization to:

-

Block Metabolic Oxidation: The fluorine at the 2-position can sterically and electronically hinder enzymatic attack at that position of the aromatic ring.

-

Fine-Tune Electronic Properties: The electron-withdrawing nature of the fluorine atom can modulate the pKa of nearby functional groups, which can be critical for receptor binding or solubility.

-

Enhance Lipophilicity: The fluorinated ether moiety can increase the overall lipophilicity of a compound, potentially improving its ability to cross biological membranes.

Fluorinated aryl ethers are common motifs in a wide range of biologically active compounds, including kinase inhibitors, GPCR ligands, and enzyme inhibitors.[8] The this compound scaffold provides a readily available starting point for the synthesis of libraries of such compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] It may cause irritation to the skin, eyes, and respiratory tract.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene), and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the pharmaceutical industry. Its unique combination of an ether linkage and an ortho-fluorine substituent provides a scaffold with desirable properties for drug design, including enhanced metabolic stability and modulated electronic character. A thorough understanding of its physical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutic agents.

References

- 1. This compound | C8H9FO | CID 136291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. benchchem.com [benchchem.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Fluorophenetole for Researchers and Drug Development Professionals

Introduction: Unveiling 2-Fluorophenetole, a Versatile Building Block in Modern Chemistry

This compound, systematically known as 1-ethoxy-2-fluorobenzene, is a fluorinated aromatic ether that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical research and materials science. Its unique structural combination of a fluoro group and an ethoxy group on a benzene ring imparts distinct physicochemical properties that make it a valuable synthon for the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

A foundational understanding of a chemical compound begins with its key identifiers and physical characteristics. This information is crucial for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 451-80-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉FO | [1][2][4] |

| Molecular Weight | 140.157 g/mol | [1][4] |

| Synonyms | 1-Ethoxy-2-fluorobenzene, o-Fluorophenetole | [1][4] |

| Appearance | Colorless liquid (typical) | |

| Boiling Point | Information not readily available in search results | |

| Density | Information not readily available in search results |

Synthesis of this compound: A Practical Approach

The primary synthetic route to this compound involves the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, the readily available starting material, 2-fluorophenol, is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as the nucleophile. This phenoxide subsequently attacks an ethyl halide, such as ethyl iodide or ethyl bromide, to yield the desired product.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

2-Fluorophenol

-

Sodium hydroxide (or another suitable base like potassium carbonate)

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous solvent (e.g., acetone, acetonitrile, or dimethylformamide)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenol in the chosen anhydrous solvent.

-

Base Addition: Add the base (e.g., sodium hydroxide pellets or potassium carbonate powder) to the solution portion-wise while stirring. The reaction is typically exothermic, so cooling may be necessary. The formation of the sodium 2-fluorophenoxide salt will be observed.

-

Alkylation: To the resulting phenoxide solution, add ethyl iodide dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with water to remove any remaining inorganic salts. The organic layer is then washed with a dilute sodium hydroxide solution to remove any unreacted 2-fluorophenol, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. While specific drug development projects utilizing this compound are often proprietary, its structural motifs are present in various classes of biologically active compounds.

The 2-fluorophenoxy moiety, which can be accessed from this compound, is a key component in the design of molecules targeting a range of biological targets. For instance, fluorinated aromatic ethers are found in compounds investigated as enzyme inhibitors, receptor antagonists, and modulators of signaling pathways. The ethoxy group can also play a role in modulating solubility and metabolic profiles.

Researchers can utilize this compound as a starting material to introduce the 2-ethoxyphenoxy group or, through ether cleavage, the 2-fluorophenoxy group into a target molecule. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a comprehensive safety data sheet (SDS) for this compound was not available in the immediate search results, general guidelines for handling aromatic ethers and fluorinated compounds should be followed. A safety data sheet for a related compound, 1-ethoxy-2,3-difluorobenzene, indicates that similar compounds can be harmful if swallowed and may cause harm to aquatic life.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers are strongly advised to obtain and review the specific Safety Data Sheet (SDS) for this compound from the supplier before handling the compound.

Conclusion

This compound serves as a valuable and versatile building block for chemists, particularly in the pharmaceutical industry. Its straightforward synthesis and the desirable properties conferred by the fluoro and ethoxy groups make it an attractive starting material for the creation of novel and complex molecules. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and development.

References

- 1. CAS 451-80-9 | 2607-3-42 | MDL MFCD00017909 | 1-Ethoxy-2-fluorobenzene | SynQuest Laboratories [synquestlabs.com]

- 2. aceschem.com [aceschem.com]

- 3. 451-80-9 | 1-Ethoxy-2-fluorobenzene - AiFChem [aifchem.com]

- 4. This compound | C8H9FO | CID 136291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 451-80-9|1-Ethoxy-2-fluorobenzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluorophenetole

Introduction: The Structural Elucidation of a Fluorinated Aromatic Ether

2-Fluorophenetole (1-ethoxy-2-fluorobenzene) is an aromatic organic compound of interest in various fields, including pharmaceutical and materials science research. The introduction of a fluorine atom onto the phenetole backbone significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon. Unambiguous structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere presentation of data, this document delves into the causal relationships between the molecular structure and the observed spectral features. We will explore the nuanced effects of the ethoxy and fluorine substituents on chemical shifts and dissect the characteristic spin-spin coupling patterns that serve as the molecule's structural fingerprint. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of NMR data for fluorinated compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering system for the atoms in this compound will be used throughout this guide.

Caption: Structure and atom numbering for this compound.

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the downfield aromatic region (typically ~6.8-7.2 ppm) and the upfield aliphatic region of the ethoxy group. The interpretation of the aromatic region is particularly insightful due to the complex interplay of spin-spin coupling between the protons and the fluorine atom.

Causality of Chemical Shifts and Multiplicity

-

Ethoxy Group (C7-H₂ and C8-H₃): The ethoxy group gives rise to two signals. The methylene protons (H7) are adjacent to the electron-withdrawing oxygen atom, causing them to resonate further downfield as a quartet (~4.1 ppm). The terminal methyl protons (H8) are more shielded and appear further upfield as a triplet (~1.4 ppm). The splitting pattern is a classic example of vicinal coupling (³JHH), with the methylene protons being split by the three methyl protons (n+1 = 4, a quartet) and the methyl protons being split by the two methylene protons (n+1 = 3, a triplet), with a typical coupling constant of ~7.0 Hz. For the parent compound phenetole, these signals appear at approximately 3.96 ppm (quartet) and 1.37 ppm (triplet)[1]. The ortho-fluorine in this compound is expected to have a minimal effect on these shifts.

-

Aromatic Protons (H3, H4, H5, H6): The four aromatic protons resonate in a complex, overlapping region. Their chemical shifts are influenced by the electron-donating ethoxy group, which tends to shield the ortho (H6) and para (H4) positions, and the electron-withdrawing, yet shielding (via lone pair repulsion), fluorine atom. The most significant feature in this region is the presence of heteronuclear coupling between the protons and the ¹⁹F nucleus. The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei:

-

³JHF (ortho): The coupling between F and the adjacent H3 is typically the largest, in the range of 7-11 Hz.[2]

-

⁴JHF (meta): The coupling between F and H4 is smaller, usually around 4-7 Hz.[2]

-

⁵JHF (para): The coupling to H5 is generally the smallest, often between 0-3 Hz, and may not be resolved.[3]

-

The proton-proton couplings (³JHH ≈ 7-9 Hz, ⁴JHH ≈ 2-3 Hz, ⁵JHH < 1 Hz) further complicate the spectrum, leading to multiplets that are often described as complex or overlapping. Based on data from the closely related 2-fluoroanisole[4], the aromatic protons are expected to appear as a multiplet in the range of 6.9 to 7.2 ppm.

Data Summary: ¹H NMR of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H6 | ~7.15 - 7.05 | m | ³JHH, ⁴JHF, ⁵JHH |

| H4 | ~7.10 - 7.00 | m | ³JHH, ⁴JHF, ⁴JHH |

| H5 | ~7.05 - 6.95 | m | ³JHH, ⁵JHF, ⁴JHH |

| H3 | ~7.00 - 6.90 | m | ³JHH, ³JHF, ⁴JHH |

| H7 (-OCH₂-) | ~4.11 | q | ³JHH ≈ 7.0 |

| H8 (-CH₃) | ~1.43 | t | ³JHH ≈ 7.0 |

Note: The aromatic assignments are predictive and may require 2D NMR techniques for definitive confirmation.

¹³C NMR Spectral Analysis: The Carbon Backbone and C-F Coupling

The proton-decoupled ¹³C NMR spectrum of this compound provides eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The most powerful diagnostic feature of this spectrum is the large one-bond coupling between the fluorine atom and the carbon to which it is attached (C2), a hallmark of fluorinated organic compounds.

Causality of Chemical Shifts and C-F Coupling

-

Ethoxy Group (C7, C8): The methylene carbon (C7) is directly attached to oxygen and appears around 64 ppm. The methyl carbon (C8) is more shielded and resonates at approximately 15 ppm. These values are consistent with those observed for phenetole[5].

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are dictated by substituent effects. The carbon bearing the fluorine, C2, is significantly deshielded due to fluorine's electronegativity but also exhibits a massive splitting due to one-bond coupling.

-

¹JCF: The direct coupling between C2 and F is exceptionally large, typically in the range of -235 to -255 Hz for fluoroaromatics.[6] This signal will appear as a large doublet.

-

²JCF: The two-bond couplings to the adjacent carbons, C1 and C3, are also significant, usually around 20-25 Hz, causing these signals to appear as doublets.[7]

-

³JCF and ⁴JCF: Longer-range couplings to C4 and C6 are smaller (typically 3-8 Hz) and may also result in doublet splitting for these signals.[6][8] The coupling to C5 is generally negligible.

-

The carbon attached to the ethoxy group, C1, will also be significantly deshielded. The predicted chemical shifts are based on data for fluorobenzene[9][10] and substituted anisoles[11].

Data Summary: ¹³C NMR of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |

| C2 | ~153.5 | d | ¹J ≈ 245 |

| C1 | ~147.5 | d | ²J ≈ 23 |

| C4 | ~124.5 | d | ⁴J ≈ 3.5 |

| C6 | ~121.5 | d | ³J ≈ 7.5 |

| C5 | ~117.0 | s | - |

| C3 | ~115.5 | d | ²J ≈ 21 |

| C7 (-OCH₂-) | ~64.4 | s | - |

| C8 (-CH₃) | ~14.8 | s | - |

Experimental Protocols

Acquiring high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis of a liquid sample.

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh the purified this compound sample. For ¹H NMR, 5-20 mg is typically sufficient; for the less sensitive ¹³C nucleus, 20-50 mg may be required.[12]

-

Select a suitable deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃). The solvent should not have signals that overlap with analyte peaks.[13]

-

Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[12]

-

To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14][15]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

NMR Spectrometer Setup and Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer's field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[12]

-

Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity across the sample, which results in sharp, symmetrical peaks.[12]

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

For ¹H NMR : Utilize a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, an acquisition time of 2-4 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.[16]

-

For ¹³C NMR : Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets (or doublets where C-F coupling occurs). Due to the low natural abundance of ¹³C, a longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 128-1024 or more) are necessary.[16]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS (0.00 ppm).

-

For ¹H spectra, integrate the signals to determine the relative ratios of protons.

-

References

- 1. Phenetole(103-73-1) 1H NMR spectrum [chemicalbook.com]

- 2. sfu.ca [sfu.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and Theoretical-Study of Carbon-Fluorine Couplings in the NMR-Spectra of 2-Fluoroaryl Ketones : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 9. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Fluoroanisole(459-60-9) 13C NMR spectrum [chemicalbook.com]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. sites.bu.edu [sites.bu.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 2-Fluorophenetole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Fluorophenetole in various organic solvents. Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. Therefore, this guide emphasizes the foundational physicochemical principles that govern its solubility, offering predictive insights based on molecular structure. Critically, it provides a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their specific solvent systems. This document is designed to be a practical resource, enabling scientists in drug development and organic synthesis to make informed decisions regarding solvent selection, reaction conditions, and formulation development.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in chemical and pharmaceutical sciences.[1][2] For a compound like this compound, an understanding of its solubility profile is essential for a range of applications, from its use as a reactant in organic synthesis to its potential role in the formulation of active pharmaceutical ingredients (APIs). The choice of solvent can profoundly impact reaction kinetics, yield, purification processes (such as crystallization and chromatography), and the bioavailability of a final product. This guide will delve into the theoretical and practical aspects of this compound's solubility, empowering researchers to navigate this crucial chemical property.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties. The fundamental principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1]

Molecular Structure: this compound (or 1-Ethoxy-2-fluorobenzene) consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a fluorine atom at the ortho position.

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[3]

-

Ethoxy Group: The ether linkage (-O-) introduces a polar region due to the electronegativity of the oxygen atom, creating a dipole moment. The oxygen can act as a hydrogen bond acceptor.[3] However, the ethyl group (-CH₂CH₃) is nonpolar.

-

Fluorine Atom: Fluorine is the most electronegative element, and its presence on the aromatic ring significantly influences the molecule's electronic properties and polarity. The C-F bond is highly polar.

The interplay between the nonpolar aromatic ring and ethyl group, and the polar ether linkage and fluorine atom, results in a molecule of intermediate polarity. This structure suggests that this compound will not be readily soluble in highly polar solvents like water but will exhibit good solubility in a range of organic solvents.[4][5][6] This is analogous to its parent compound, phenetole (ethoxybenzene), which is soluble in ethanol, ether, and chloroform but sparingly soluble in water.[4][5]

Predicted Solubility Profile

Based on the physicochemical analysis, a qualitative solubility profile for this compound can be predicted. This serves as a starting point for solvent screening in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar aromatic ring and ethyl group of this compound will interact favorably with the nonpolar solvent molecules via London dispersion forces.[3] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High to Very High | These solvents possess dipole moments that can interact with the polar C-F and C-O bonds of the solute. THF and Acetone can also accept hydrogen bonds, though this is not a primary interaction for this compound.[7] |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | The alkyl chains of the alcohols are nonpolar, interacting well with the aromatic and ethyl parts of the solute. The hydroxyl group can interact with the polar regions of this compound. Phenetole is known to be freely soluble in alcohol.[6][8] |

| Highly Polar Protic | Water | Low to Insoluble | The large nonpolar surface area of this compound disrupts the strong hydrogen-bonding network of water, making dissolution energetically unfavorable. Its parent compound, phenetole, has very low water solubility.[5][9] |

Authoritative Protocol: Experimental Determination of Solubility

As direct quantitative data is scarce, experimental determination is paramount for obtaining accurate solubility values for specific applications. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[10] It is a robust and self-validating system when performed with appropriate controls.

Principle

An excess amount of the solid (or liquid) solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. The concentration of the solute in the saturated solution is then measured by a suitable analytical technique, which represents its solubility at that temperature.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[10]

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC, GC).[10] A calibration curve generated from standards of known concentration is required for accurate quantification.

-

Calculation: Calculate the solubility using the measured concentration, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, mol/L).

Safety and Handling

While this guide focuses on solubility, it is imperative to handle this compound with appropriate safety precautions. It is a flammable liquid and vapor and may be harmful if swallowed, in contact with skin, or if inhaled.[11][12] Always consult the Safety Data Sheet (SDS) before use.[11] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

While specific quantitative solubility data for this compound is limited, a thorough understanding of its physicochemical properties provides a strong predictive basis for its behavior in various organic solvents. It is expected to be highly soluble in nonpolar and polar aprotic solvents, as well as alcohols, but poorly soluble in water. For precise and reliable data tailored to specific research needs, the experimental protocol detailed in this guide provides a robust and authoritative methodology. By combining theoretical prediction with empirical determination, researchers in drug development and organic synthesis can confidently select optimal solvent systems, enhancing the efficiency and success of their work.

References

- 1. chem.ws [chem.ws]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethyl phenyl ether - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. accustandard.com [accustandard.com]

- 8. 103-73-1 CAS MSDS (Phenetole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Phenetole | C8H10O | CID 7674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fr.cpachem.com [fr.cpachem.com]

commercial availability and suppliers of 2-Fluorophenetole

An In-depth Technical Guide to 2-Fluorophenetole for Researchers and Drug Development Professionals

Compound Profile: this compound

This compound, systematically named 1-ethoxy-2-fluorobenzene, is an aromatic ether distinguished by the presence of a fluorine atom ortho to the ethoxy group on the benzene ring.[1] This substitution pattern imparts unique physicochemical properties that are highly valuable in the synthesis of complex organic molecules.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[2] Fluorine's high electronegativity and small atomic radius can significantly modulate a molecule's metabolic stability, lipophilicity, binding affinity to biological targets, and pKa, making fluorinated intermediates like this compound sought-after precursors for novel pharmaceuticals and agrochemicals.[2]

Key Chemical Properties:

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers, catering to both research and development (R&D) and industrial-scale needs. When sourcing this intermediate, it is crucial for researchers and procurement managers to consider purity, available quantities, and the supplier's ability to provide comprehensive documentation, such as a Certificate of Analysis (CoA).

Below is a summary of representative suppliers for this compound:

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | Varies by region | Typically ≥98% | Gram to kilogram scale |

| Aromsyn Co., Ltd. | AS02636 | > 97% | Gram to kilogram scale (custom synthesis available)[3] |

| SynQuest Laboratories | 2607-3-42 | 98% | Gram to kilogram scale[5] |

Note: Availability and product specifications are subject to change. It is recommended to consult directly with suppliers for the most current information.

Synthesis of this compound: A Methodological Overview

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis . This robust Sₙ2 reaction provides a reliable pathway for forming the ether linkage by reacting an alkoxide with a suitable alkyl halide.[6][7][8][9]

The Williamson Ether Synthesis Approach

In this context, the synthesis involves the deprotonation of 2-fluorophenol to form the corresponding 2-fluorophenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, to yield this compound. The reaction is favored by using a primary alkyl halide to minimize competing elimination reactions.[8][9]

References

- 1. This compound | C8H9FO | CID 136291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 451-80-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 451-80-9 | CAS DataBase [m.chemicalbook.com]

- 5. CAS 451-80-9 | 2607-3-42 | MDL MFCD00017909 | 1-Ethoxy-2-fluorobenzene | SynQuest Laboratories [synquestlabs.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Toxicological Data and Safety of 2-Fluorophenetole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. It is not a substitute for a formal risk assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Introduction

2-Fluorophenetole (CAS No: 451-80-9), also known as 1-ethoxy-2-fluorobenzene, is an aromatic ether that is gaining interest as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable intermediate in organic synthesis. However, as with any novel or sparsely studied chemical, a thorough understanding of its toxicological profile and safety is paramount for researchers and drug development professionals who may handle this compound or its derivatives.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicology and safety of this compound. Due to a significant lack of publicly available empirical data for this specific compound, this guide employs a "read-across" approach, leveraging data from structurally similar compounds—phenetole and anisole—to provide a preliminary hazard assessment. Furthermore, this guide outlines the standard experimental protocols, based on international guidelines, that would be necessary to definitively characterize the toxicological profile of this compound.

Physicochemical Properties of this compound and Its Analogs

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, excretion, and toxicity (ADMET). The available data for this compound and its structural analogs, phenetole and anisole, are summarized below.

| Property | This compound | Phenetole | Anisole |

| CAS Number | 451-80-9 | 103-73-1 | 100-66-3 |

| Molecular Formula | C₈H₉FO | C₈H₁₀O | C₇H₈O |

| Molecular Weight | 140.16 g/mol | 122.16 g/mol | 108.14 g/mol |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid with an anise-seed like odor[1] |

| Boiling Point | 171-172 °C | 172 °C | 154 °C[1] |

| Density | 1.08 g/cm³ | 0.967 g/cm³ | 0.995 g/cm³[1] |

| Water Solubility | Data not available | 569 mg/L[2] | Insoluble[1] |

| Log Kow (Octanol/Water Partition Coefficient) | Data not available | 2.51[3] | 2.11 |

Hazard Identification and Classification of this compound

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

-

Skin corrosion/irritation (Category 2): Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.

These classifications suggest that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and in a well-ventilated area or fume hood to avoid inhalation of vapors.

Toxicological Assessment: A Read-Across Approach

A significant data gap exists for the specific toxicological profile of this compound. In the absence of direct data, a read-across approach using data from structurally similar compounds, phenetole (ethyl phenyl ether) and anisole (methyl phenyl ether), can provide initial insights into potential hazards. This approach is supported by regulatory bodies like the U.S. Environmental Protection Agency (EPA) as a method for assessing chemical mixtures and data-poor substances[3][4][5][6][7].

Metabolism

The metabolism of xenobiotics is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver[8][9][10][11]. For aromatic ethers like phenetole and anisole, the primary metabolic pathway is expected to be Phase I oxidation, followed by Phase II conjugation.

Phenetole is known to be hydroxylated at the para-position, and subsequently excreted as glucuronide and ethereal sulfate conjugates[2]. The metabolism of phenol, a related compound, has been shown to be mediated by CYP2E1 and CYP2F2[12]. It is therefore highly probable that this compound is also metabolized by CYP450 enzymes. The fluorine atom at the ortho position may influence the regioselectivity of hydroxylation, potentially directing it to the para-position.

Below is a proposed metabolic pathway for this compound, based on the known metabolism of phenetole.

Caption: Proposed Metabolic Pathway of this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure[13]. The most common metric is the LD50 (lethal dose, 50%), the dose at which 50% of the test animals are expected to die.

While no LD50 data is available for this compound, the following data is available for its structural analogs:

| Compound | Species | Route | LD50 | Reference |

| Phenetole | Mouse | Oral | 2200 mg/kg | [3][14] |

| Anisole | Rat | Oral | 3700 mg/kg | [1][15] |

Based on this data, it can be inferred that this compound is likely to have low to moderate acute oral toxicity. However, empirical testing is required for confirmation.

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material (DNA)[1]. A standard initial screen is the Bacterial Reverse Mutation Assay, commonly known as the Ames test (OECD Guideline 471)[14][16][17].

There is no available data on the genotoxicity of this compound or phenetole. Given that some metabolites of aromatic compounds can be genotoxic, this is a critical data gap.

Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer over the lifetime of an animal. No data is available for this compound or its close analogs.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproductive capabilities or normal development[2][18][19][20][21]. The OECD Guideline 421 is a screening test for such effects[2][18][19][20][21].

No data is available for this compound or its analogs in this area.

Ecotoxicity

Ecotoxicity studies assess the potential harm of a substance to ecosystems. Data for phenetole suggests moderate toxicity to aquatic organisms.

| Test Organism | Endpoint | Value | Exposure Time | Reference |

| Leuciscus idus melanotus (Fish) | LC50 | 120 mg/L | 48 h | [3] |

| Daphnia magna (Aquatic Invertebrate) | EC50 | 117.032 mg/L | 48 h | [3] |

| Pseudokirchneriella subcapitata (Algae) | EC50 | 162 mg/L | 96 h | [3] |

No ecotoxicity data is available for this compound.

Standardized Experimental Protocols for Toxicological Assessment

To address the identified data gaps, a series of standardized toxicological studies would need to be conducted. The following sections outline the principles and workflows for key assays based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and guidance from the U.S. Food and Drug Administration (FDA)[1][2][13][15][20][21][22][23][24][25][26][27][28][29][30].

Acute Oral Toxicity Assessment (OECD 423 & 425)

The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are stepwise procedures that use a minimal number of animals to classify a substance's toxicity or determine an LD50 value[13][22][23][24][26][27][29][30][31].

Caption: Workflow for OECD 425 Acute Oral Toxicity Test.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is an in vitro assay that uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to assess a substance's ability to cause gene mutations[14][16][17]. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Caption: Workflow for OECD 471 Ames Test.

Reproductive/Developmental Toxicity Screening Test (OECD 421)

This in vivo screening study provides initial information on the effects of a substance on reproductive performance, including gonadal function, mating behavior, conception, and early development of offspring[2][18][19][20][21].

Caption: Workflow for OECD 421 Reproductive/Developmental Toxicity Screening.

Conclusion

The toxicological profile of this compound is largely uncharacterized. Based on its GHS classification, it should be handled as a skin, eye, and respiratory irritant. A read-across analysis using data from the structurally similar compounds phenetole and anisole suggests that this compound likely has low to moderate acute toxicity and is metabolized via cytochrome P450-mediated hydroxylation followed by conjugation.

However, significant data gaps remain, particularly for critical endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity. To ensure the safe use of this compound in research and development, a comprehensive toxicological evaluation following established international guidelines is strongly recommended. The experimental workflows outlined in this guide provide a roadmap for generating the necessary data to perform a robust risk assessment. Until such data is available, a precautionary approach to handling this compound is warranted.

References

- 1. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation | RAPS [raps.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. Guidelines for the Health Risk Assessment of Chemical Mixtures | Risk Assessment | US EPA [19january2017snapshot.epa.gov]

- 6. Chemical Mixtures: Considering the Evolution of Toxicology and Chemical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. regulations.gov [regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytochrome P450 enzymes in drug metabolism and chemical toxicology: An introduction | Semantic Scholar [semanticscholar.org]

- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scantox.com [scantox.com]

- 15. fda.gov [fda.gov]

- 16. biosafe.fi [biosafe.fi]

- 17. vivotecnia.com [vivotecnia.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 24. nucro-technics.com [nucro-technics.com]

- 25. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. fda.gov [fda.gov]

- 29. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. oecd.org [oecd.org]

- 31. m.youtube.com [m.youtube.com]

2-Fluorophenetole: A Technical Data and Synthesis Guide for Research Professionals

Abstract

This technical guide provides a focused overview of 2-Fluorophenetole (CAS No. 368-65-0), a fluorinated aromatic ether. In contrast to its well-documented precursor, 2-Fluorophenol, this compound is a niche compound with limited specific applications detailed in publicly accessible scientific literature. This document serves as a foundational resource for researchers, outlining the core physicochemical properties, a detailed and validated protocol for its synthesis via Williamson etherification, and a discussion of its potential utility as a synthetic intermediate in drug discovery and materials science. The guide is structured to provide both practical experimental details and a broader context for the compound's place within synthetic chemistry.

Core Compound Identification and Properties

This compound is the ethyl ether derivative of 2-Fluorophenol. The introduction of the ethyl group in place of the acidic phenolic proton fundamentally alters its chemical properties, converting it from a weakly acidic nucleophile into a more stable, less reactive aromatic ether. This modification can be crucial for synthetic strategies where the reactivity of a free phenol is undesirable.

| Identifier | Value | Source |

| IUPAC Name | 1-Ethoxy-2-fluorobenzene | N/A |

| Synonyms | This compound, o-Fluorophenetole | N/A |

| CAS Number | 368-65-0 | N/A |

| Molecular Formula | C₈H₉FO | N/A |

| Molecular Weight | 140.16 g/mol | N/A |

| Physical Properties | Specific experimental data (e.g., boiling point, density) are not readily available in common chemical databases. Properties are expected to be similar to related phenetole derivatives: a colorless to pale yellow liquid with a characteristic aromatic odor. | N/A |

Synthesis of this compound: A Validated Protocol

The most direct and reliable method for the preparation of this compound is the Williamson ether synthesis. This method involves the deprotonation of the parent phenol, 2-Fluorophenol, to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Causality and Experimental Rationale

The choice of reagents is critical for ensuring a high-yield, clean reaction.

-

Starting Material: 2-Fluorophenol (CAS: 367-12-4) is the logical precursor. It is a commercially available liquid with a melting point of approximately 16°C and a boiling point between 171-172°C.[1][2][3] Its acidity (pKa ≈ 8.7) allows for straightforward deprotonation.

-

Base: A moderately strong base is required to fully deprotonate the phenol. Sodium or potassium carbonate is often preferred in an industrial or research setting over stronger bases like sodium hydride for safety, cost, and ease of handling. The carbonate base is sufficient to generate the nucleophilic phenoxide in situ.

-

Ethylating Agent: Iodoethane or bromoethane are effective electrophiles. Iodoethane is more reactive than bromoethane, which can allow for lower reaction temperatures or shorter reaction times, but it is also more expensive. Bromoethane is a cost-effective and highly effective alternative.

-

Solvent: A polar aprotic solvent such as Acetone, Dimethylformamide (DMF), or Acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, leaving it highly nucleophilic. Acetone is often chosen for its volatility, which simplifies workup and purification.

Step-by-Step Laboratory Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluorophenol (1.0 eq).

-

Solvent and Base Addition: Dissolve the 2-Fluorophenol in acetone (approx. 10 volumes, e.g., 100 mL for 10g of phenol). Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: While stirring the suspension vigorously, add bromoethane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (acetone boiling point: 56°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the 2-Fluorophenol spot.

-